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Compound of Interest

Compound Name: Psychotrine

Cat. No.: B1678309 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the spectroscopic data for psychotrine, an

isoquinoline alkaloid of significant interest. The following sections offer a comprehensive

overview of its mass spectrometry and nuclear magnetic resonance (NMR) data, detailed

experimental protocols for analysis, and a visualization of its mechanism of action and

analytical workflow.

Physicochemical and Structural Properties
Psychotrine (CAS No: 7633-29-6) is a naturally occurring alkaloid predominantly found in plant

species of the Rubiaceae family, such as Carapichea ipecacuanha (Ipecac)[1][2][3]. It belongs

to the ipecac alkaloid family, a subgroup of isoquinoline alkaloids[1][3]. Its structure features

three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, which contribute to

its chemical properties and biological activity[3].
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Property Value Source(s)

Molecular Formula C₂₈H₃₆N₂O₄ [2][4][5]

Molecular Weight ~464.6 g/mol [1][3][4][5]

Exact Mass 464.2675 Da [5]

Appearance
Yellow prisms with blue

fluorescence
[2]

Melting Point 122 - 128 °C [2][3]

Solubility

Sparingly soluble in water;

soluble in alcohol, acetone,

chloroform

[2][3]

Optical Rotation [α]D¹⁵ +69.3° (c=2 in alcohol) [2]

Mass Spectrometry (MS) Analysis
Mass spectrometry is crucial for determining the molecular weight of psychotrine and for

obtaining structural information through its fragmentation patterns. The high-resolution mass

spectrum provides the exact mass, confirming the molecular formula.

Table 2.1: Mass Spectrometry Data for Psychotrine

Ion m/z (Predicted/Observed) Description

[M]+ 464.2675
Molecular ion peak

corresponding to C₂₈H₃₆N₂O₄

Key Fragments Varies

Fragments resulting from the

cleavage of the isoquinoline

and benzo[a]quinolizine rings,

typical for ipecac alkaloids.

Experimental Protocol: GC-MS Analysis
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Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile compounds like alkaloids[6].

Sample Preparation:

Dissolve a small amount (1-2 mg) of purified psychotrine in a suitable volatile solvent,

such as methanol or chloroform.

Filter the solution using a 0.22 µm syringe filter to remove any particulate matter.

If analyzing a plant extract, perform a liquid-liquid extraction to isolate the alkaloid fraction,

followed by purification using column chromatography or preparative TLC.

Instrumentation and Parameters:

Gas Chromatograph (GC):

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film

thickness).

Injector Temperature: 250 °C.

Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10

°C/min, and hold for 10 minutes.

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Impact (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-600.

Data Analysis:
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Identify the peak corresponding to psychotrine based on its retention time.

Analyze the mass spectrum of the peak, identifying the molecular ion ([M]+) to confirm the

molecular weight.

Interpret the fragmentation pattern to gain structural information, comparing it to literature

data for isoquinoline alkaloids[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is an essential technique for the complete structural elucidation of organic

molecules like psychotrine, providing detailed information about the carbon-hydrogen

framework[1].

Table 3.1: Predicted ¹H NMR Spectral Data for Psychotrine (Note: This data is based on

prediction models and may vary slightly from experimental values)[7]

Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~0.9 t 3H -CH₂-CH₃

~1.2-3.2 m 17H
Aliphatic protons on

ring systems

~3.8-3.9 s 9H 3 x -OCH₃

~6.5-7.0 m 4H Aromatic protons

~8.5 s (broad) 1H Phenolic -OH

~9.5 s (broad) 1H
NH (or imine proton in

tautomeric form)

Table 3.2: ¹³C NMR Spectral Data for Psychotrine Specific chemical shift data for

psychotrine's 28 carbon atoms have been reported in scientific literature, providing a definitive

fingerprint for its identification[1][2]. Key signals include those for aromatic carbons, aliphatic

carbons of the ring systems and the ethyl group, and the carbons of the methoxy groups[1].
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Chemical Shift Range (ppm) Carbon Type

10-40 Aliphatic (e.g., -CH₃, -CH₂)

40-65 Aliphatic (e.g., -CH, -CH-N, -OCH₃)

100-150 Aromatic and Olefinic (C=C, Ar-C)

150-160 Aromatic C-O

Experimental Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation:

For ¹H NMR, dissolve 2-5 mg of the psychotrine sample in approximately 0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃)[8].

For ¹³C NMR, a more concentrated sample (15-20 mg) is typically required[8].

Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of about 4-5 cm[8].

Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette to

remove any suspended impurities[8].

Instrumentation and Parameters (400 MHz Spectrometer):

Spectrometer: 400 MHz NMR spectrometer.

Solvent: CDCl₃ (with 0.03% TMS as an internal standard).

¹H NMR Experiment:

Pulse Program: Standard single-pulse (zg30).

Acquisition Time: ~3-4 seconds.

Relaxation Delay (d1): 1-2 seconds.

Number of Scans: 16-64.
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¹³C NMR Experiment:

Pulse Program: Proton-decoupled single-pulse (zgpg30).

Acquisition Time: ~1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more, depending on concentration.

Data Processing and Analysis:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at

0.00 ppm.

Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Integrate the signals in the ¹H spectrum to determine proton ratios.

Analyze chemical shifts, multiplicities, and coupling constants to assign signals to specific

protons and carbons in the molecule.

Visualizing Workflows and Mechanisms
Integrated Spectroscopic Analysis Workflow

The structural elucidation of a natural product like psychotrine is a multi-step process that

integrates various spectroscopic techniques. The workflow ensures a systematic approach

from sample isolation to final structure confirmation.
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Figure 1: General Workflow for Spectroscopic Analysis of Psychotrine
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Figure 2: Psychotrine's Inhibition of HIV-1 Reverse Transcriptase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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